molecular formula C10H9IN2O2S B015930 4-Iodo-1-tosyl-1H-imidazole CAS No. 163854-63-5

4-Iodo-1-tosyl-1H-imidazole

Cat. No. B015930
M. Wt: 348.16 g/mol
InChI Key: GNMAMHYZZVUENR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodo-1H-imidazole, a closely related compound, has been achieved through a reaction involving iodine and imidazole via a substitution reaction followed by deiodination. The process yields a reasonable overall yield of 73.5%, with the starting materials being readily available. The structural confirmation of the main intermediates in this synthesis route is carried out using 1H NMR techniques (Zheng-Zhong Ru, 2011).

Molecular Structure Analysis

The molecular structure of 4-Iodo-1-tosyl-1H-imidazole and related imidazole derivatives is crucial for understanding their reactivity and properties. Detailed structure elucidation is typically achieved using spectroscopic methods such as NMR, alongside X-ray crystallography in some cases to provide insights into the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions and Properties

Imidazole derivatives, including 4-Iodo-1-tosyl-1H-imidazole, participate in various chemical reactions, highlighting their versatility in organic synthesis. For instance, imidazole nuclei are found in natural products and are essential for synthesizing vitamin B12 derivatives, histidine derivatives, and nucleosides. The use of hypervalent iodine reagents in synthesis, including the preparation of imidazole derivatives, showcases the reactivity and utility of these compounds in constructing complex molecules (Pengfei Zhang & Zhenchu Chen, 2001).

Scientific Research Applications

  • Biomimetic Studies : It serves as a route to 4-imidazolyl-containing multidentate ligands for biomimetic studies (Collman, Zhong, & Wang, 1999).

  • Heme Oxygenase-1 Inhibitors and Antitumor Properties : Novel aryloxyalkyl derivatives of imidazole, including 4-Iodo-1-tosyl-1H-imidazole, have potential as heme oxygenase-1 inhibitors with antitumor properties (Salerno et al., 2013).

  • Synthesis of N,N,N′-Trisubstituted Ethylendiamine Derivatives : Its derivatives are useful in the synthesis of N,N,N′-trisubstituted ethylendiamine derivatives (Li et al., 2004).

  • Imidazole-Based Medicinal Molecules : The van Leusen reaction with tosylmethylisocyanides (TosMICs) is a strategy for synthesizing imidazole-based medicinal molecules, which are widely researched for drug discovery (Zheng, Ma, & Zhang, 2020).

  • Broad Bioactivities in Medicinal Applications : Imidazole-based compounds exhibit a range of bioactivities and are used in various medicinal applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive drugs (Zhang, Peng, Damu, Geng, & Zhou, 2014).

  • Radiosensitizing Agents : Certain derivatives, like 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles, selectively radiosensitize hypoxic cells to the lethal effect of radiation (Gupta et al., 1985).

  • Corrosion Inhibition : Imidazole derivatives act as corrosion inhibitors for carbon steel in acidic environments, showing great protection from aggressive solutions (Zhang et al., 2015).

  • Mesomorphic Properties : Mesomorphic 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide has been investigated for its mesomorphism, lamellar crystal structure, electrochemical behavior, and UV properties (Fouchet et al., 2009).

  • Peptidomimetics Synthesis : It can be used in aminocarbonylation reactions to synthesize constrained amino acid analogues, useful in peptidomimetics (Skogh et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation4.


properties

IUPAC Name

4-iodo-1-(4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMAMHYZZVUENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392246
Record name 4-IODO-1-TOSYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-tosyl-1H-imidazole

CAS RN

163854-63-5
Record name 4-IODO-1-TOSYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Clementsen - 2019 - bora.uib.no
… 25 4.6 Synthesis of 4-iodo-1-tosyl-1H-imidazole (6) . . . . . . . . . . . . . . . . 26 … 4.6 Synthesis of 4-iodo-1-tosyl-1H-imidazole (6) … scheme for the synthesis of 4-iodo-1-tosyl-1H -imidazole (6) …
Number of citations: 0 bora.uib.no

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